molecular formula C11H17N3O2S B2520641 4-Benzylpiperazine-1-sulfonamide CAS No. 178312-46-4

4-Benzylpiperazine-1-sulfonamide

Cat. No. B2520641
CAS RN: 178312-46-4
M. Wt: 255.34
InChI Key: WZOUGKAXQBUEPB-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-1-sulfonamide, commonly known as BZPS, is a chemical compound that belongs to the sulfonamide family. It is a derivative of piperazine, which has been described as a ‘failed pharmaceutical’ as some had been evaluated as potential therapeutic agents but never brought to the market .


Synthesis Analysis

The synthesis of piperazine derivatives, including 4-Benzylpiperazine-1-sulfonamide, has been explored in various studies. One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach for the syntheses of alkyl and aryl sulfonamides has been reported by Shaabani et al .


Molecular Structure Analysis

The structure of 4-Benzylpiperazine-1-sulfonamide was determined by X-ray crystallography . The compound crystallized in a monoclinic system and was characterized as follows: P21/c, a = 24.1829(7), b = 9.5485(3), c = 9.7885(2)Å, β = 92.2337(16)°, Z = 8, and V = 2258.55(11)Å .

Mechanism of Action

While the specific mechanism of action for 4-Benzylpiperazine-1-sulfonamide is not mentioned in the search results, sulfonamides, in general, are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Future Directions

Molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches . By virtue of its modest selectivity against the test illicit drugs, 1-MIPs could potentially be used as a dummy MIP for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .

properties

IUPAC Name

4-benzylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOUGKAXQBUEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpiperazine-1-sulfonamide

Synthesis routes and methods

Procedure details

A solution of 1-benzylpiperazine (5 g, 28.4 mmol) and sulphamide (2.77 g) in 1,4-dioxane (25 ml) was heated under reflux for 24 hours. The solution was cooled and poured into water (100 ml). The solid was filtered off, washed with toluene (100 ml) and dried under reduced pressure to give the title compound (4.75 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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